

# Pharmacological Profile of Formebolone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Formebolone*

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## Abstract

**Formebolone** (2-formyl-11 $\alpha$ -hydroxy-17 $\alpha$ -methyl- $\delta^1$ -testosterone) is an orally active synthetic anabolic-androgenic steroid (AAS) with distinct anticatabolic properties.[1][2] Marketed under trade names such as Esiclone, Hubernol, and Metanor in Spain and Italy, it is characterized by moderate anabolic activity, significantly lower than that of testosterone, and virtually no androgenic effects.[1][3] Its primary pharmacological distinction lies in its ability to counteract the catabolic effects of glucocorticoids.[1][2] This technical guide provides a comprehensive overview of the available pharmacological data on **Formebolone**, including its mechanism of action, metabolic fate, and the experimental protocols used to elucidate its effects.

## Physicochemical Properties

**Formebolone** is a derivative of androstane.[4] Its chemical structure is (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde.[4]

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>28</sub> O <sub>4</sub>
Molecular Weight	344.4 g/mol [4]
CAS Number	2454-11-7[3]
Appearance	Solid[4]
Oral Activity	Orally active[1]

## Pharmacodynamics

The pharmacodynamic effects of **Formebolone** are primarily characterized by its anabolic and anticatabolic activities.

### Anabolic and Anticatabolic Effects

**Formebolone** promotes anabolic processes, as evidenced by its positive effect on nitrogen balance in humans.[5] A clinical study demonstrated that **Formebolone** administration leads to nitrogen retention, a key indicator of an anabolic state.[5] Furthermore, in patients with renal insufficiency or nephrosis, **Formebolone** has been shown to significantly increase the incorporation of <sup>14</sup>C-leucine into plasma albumin, indicating a stimulation of protein synthesis.[6]

Its anticatabolic action is particularly notable in its ability to counteract the effects of potent glucocorticoids like dexamethasone.[1][2] In animal studies, **Formebolone** has been shown to reduce nitrogen elimination in the urine of castrated rats treated with dexamethasone, demonstrating its protein-sparing effects in a catabolic state.[7]

Effect	Observation	Species
Anabolic	Positive nitrogen balance	Human[5]
Increased <sup>14</sup> C-leucine incorporation into plasma albumin	Human[6]	
Anticatabolic	Reduced urinary nitrogen elimination in the presence of dexamethasone	Rat[7]

## Mechanism of Action

The precise molecular mechanisms underlying **Formebolone**'s effects are not fully elucidated, but are believed to involve both genomic and potentially non-genomic pathways typical of anabolic steroids.

As an anabolic steroid, **Formebolone** is expected to bind to the androgen receptor (AR) to exert its anabolic effects. However, specific quantitative data on its binding affinity (e.g.,  $K_i$  or  $IC_{50}$ ) for the androgen receptor is not readily available in the reviewed literature. It is reported to have a high anabolic-to-androgenic ratio, suggesting a degree of selectivity in its interaction with the AR or in the downstream consequences of AR activation in different tissues.[1]

The anticatabolic effects of **Formebolone** are thought to be mediated, at least in part, through the inhibition of 11 $\beta$ -hydroxysteroid dehydrogenase (11 $\beta$ -HSD), an enzyme responsible for the conversion of inactive cortisone to active cortisol.[3] **Formebolone** has been found to be a very weak inhibitor of 11 $\beta$ -HSD type 2 ( $IC_{50} > 10 \mu M$ ).[3] Specific inhibitory activity against 11 $\beta$ -HSD type 1, the isoform that predominantly activates glucocorticoids in many tissues, has not been quantitatively reported. A close analog, roxibolone, exhibits similar antiglucocorticoid activity without binding to the glucocorticoid receptor, suggesting that the anticatabolic action of **Formebolone** may be independent of direct glucocorticoid receptor antagonism.[3]

Target	Activity	Quantitative Data
Androgen Receptor	Agonist (presumed)	Not available
11 $\beta$ -HSD2	Weak Inhibitor	IC <sub>50</sub> > 10 $\mu$ M[3]
Glucocorticoid Receptor	No direct binding reported	Not applicable

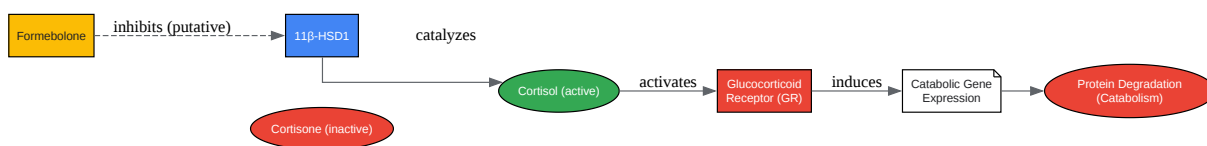
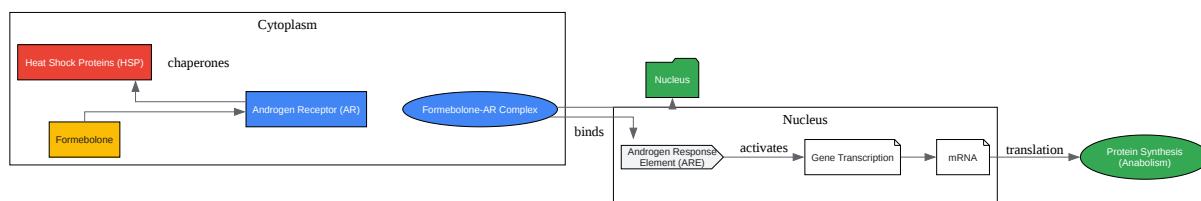
## Pharmacokinetics and Metabolism

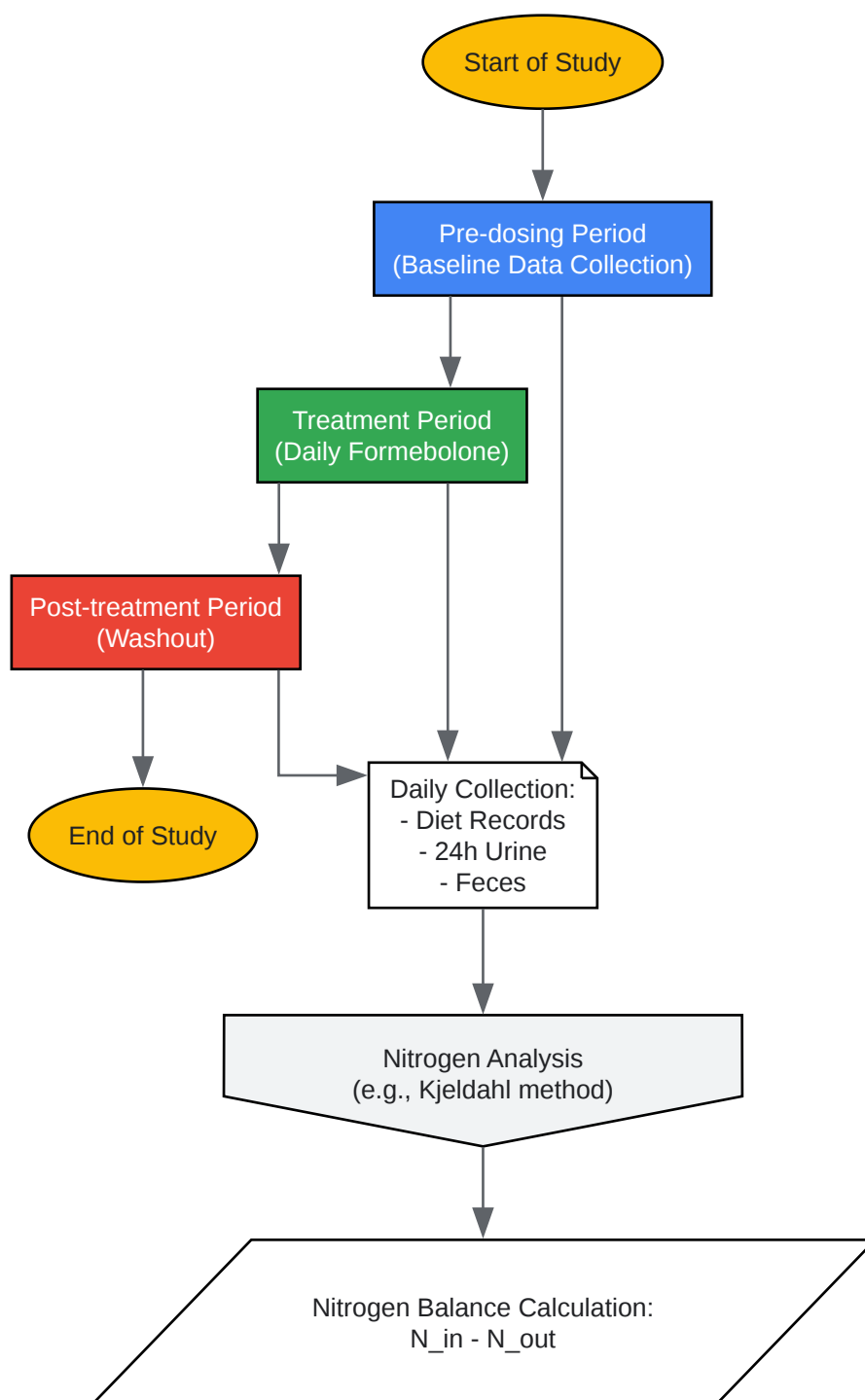
Detailed pharmacokinetic parameters for **Formebolone** in humans, such as oral bioavailability, half-life, and clearance rates, are not well-documented in the available literature. Being an orally active steroid, it is designed to withstand first-pass metabolism in the liver to some extent.[1]

Metabolic studies have identified the principal urinary metabolites of **Formebolone**. [8] The primary metabolic transformations involve the oxidation of the 2-formyl group to a carboxylic acid and its reduction to a hydroxymethyl group. The main metabolites identified in urine are 2-carboxy- and 2-hydroxymethyl-17 $\alpha$ -methylandrosta-11 $\alpha$ ,17 $\beta$ -dihydroxy-3-one.[8] A novel hydroxylated metabolite, likely at the 6 $\beta$ -position, has also been detected, which is primarily excreted as a glucuronide.

## Signaling Pathways

The specific signaling cascades activated by **Formebolone** have not been detailed. However, based on its classification as an AAS, its anabolic effects are likely mediated through the canonical androgen receptor signaling pathway, leading to increased protein synthesis. The anticatabolic effects may involve modulation of glucocorticoid metabolism, thereby reducing the activation of glucocorticoid-responsive catabolic genes.





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Address: 3281 E Guasti Rd

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